Cas no 2229574-61-0 (1-{3-(difluoromethoxy)-4-methylphenylmethyl}cyclopropan-1-amine)
1-{3-(difluoromethoxy)-4-methylphenylmethyl}cyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-{3-(difluoromethoxy)-4-methylphenylmethyl}cyclopropan-1-amine
- 2229574-61-0
- EN300-1963645
- 1-{[3-(difluoromethoxy)-4-methylphenyl]methyl}cyclopropan-1-amine
-
- Inchi: 1S/C12H15F2NO/c1-8-2-3-9(7-12(15)4-5-12)6-10(8)16-11(13)14/h2-3,6,11H,4-5,7,15H2,1H3
- InChI Key: RBXXRALJOXCFCZ-UHFFFAOYSA-N
- SMILES: FC(OC1=C(C)C=CC(=C1)CC1(CC1)N)F
Computed Properties
- Exact Mass: 227.11217043g/mol
- Monoisotopic Mass: 227.11217043g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 35.2Ų
1-{3-(difluoromethoxy)-4-methylphenylmethyl}cyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1963645-1g |
1-{[3-(difluoromethoxy)-4-methylphenyl]methyl}cyclopropan-1-amine |
2229574-61-0 | 1g |
$1429.0 | 2023-09-17 | ||
| Enamine | EN300-1963645-5g |
1-{[3-(difluoromethoxy)-4-methylphenyl]methyl}cyclopropan-1-amine |
2229574-61-0 | 5g |
$4143.0 | 2023-09-17 | ||
| Enamine | EN300-1963645-10g |
1-{[3-(difluoromethoxy)-4-methylphenyl]methyl}cyclopropan-1-amine |
2229574-61-0 | 10g |
$6144.0 | 2023-09-17 | ||
| Enamine | EN300-1963645-0.05g |
1-{[3-(difluoromethoxy)-4-methylphenyl]methyl}cyclopropan-1-amine |
2229574-61-0 | 0.05g |
$1200.0 | 2023-09-17 | ||
| Enamine | EN300-1963645-0.1g |
1-{[3-(difluoromethoxy)-4-methylphenyl]methyl}cyclopropan-1-amine |
2229574-61-0 | 0.1g |
$1257.0 | 2023-09-17 | ||
| Enamine | EN300-1963645-0.25g |
1-{[3-(difluoromethoxy)-4-methylphenyl]methyl}cyclopropan-1-amine |
2229574-61-0 | 0.25g |
$1315.0 | 2023-09-17 | ||
| Enamine | EN300-1963645-0.5g |
1-{[3-(difluoromethoxy)-4-methylphenyl]methyl}cyclopropan-1-amine |
2229574-61-0 | 0.5g |
$1372.0 | 2023-09-17 | ||
| Enamine | EN300-1963645-1.0g |
1-{[3-(difluoromethoxy)-4-methylphenyl]methyl}cyclopropan-1-amine |
2229574-61-0 | 1g |
$1429.0 | 2023-06-01 | ||
| Enamine | EN300-1963645-2.5g |
1-{[3-(difluoromethoxy)-4-methylphenyl]methyl}cyclopropan-1-amine |
2229574-61-0 | 2.5g |
$2800.0 | 2023-09-17 | ||
| Enamine | EN300-1963645-5.0g |
1-{[3-(difluoromethoxy)-4-methylphenyl]methyl}cyclopropan-1-amine |
2229574-61-0 | 5g |
$4143.0 | 2023-06-01 |
1-{3-(difluoromethoxy)-4-methylphenylmethyl}cyclopropan-1-amine Related Literature
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 1-{3-(difluoromethoxy)-4-methylphenylmethyl}cyclopropan-1-amine
Research Brief on 1-{3-(Difluoromethoxy)-4-methylphenylmethyl}cyclopropan-1-amine (CAS: 2229574-61-0): Recent Advances and Applications
The compound 1-{3-(difluoromethoxy)-4-methylphenylmethyl}cyclopropan-1-amine (CAS: 2229574-61-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopropane amine core and difluoromethoxy-substituted aromatic ring, exhibits promising pharmacological properties. Recent studies have explored its potential as a modulator of central nervous system (CNS) targets, particularly in the context of neurodegenerative diseases and mood disorders. The incorporation of the difluoromethoxy group is believed to enhance metabolic stability and blood-brain barrier permeability, making it a valuable scaffold for drug development.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's binding affinity for serotonin and dopamine receptors, revealing selective antagonism at the 5-HT2A receptor subtype. This finding suggests potential applications in treating schizophrenia and other psychiatric conditions. The research employed in vitro binding assays and molecular docking simulations to elucidate the structural determinants of its activity. Notably, the cyclopropane ring was found to confer rigidity to the molecule, optimizing its interaction with the receptor's hydrophobic pocket.
In addition to its CNS applications, 1-{3-(difluoromethoxy)-4-methylphenylmethyl}cyclopropan-1-amine has been evaluated for its anti-inflammatory properties. A preclinical study demonstrated its ability to inhibit NF-κB signaling, reducing pro-inflammatory cytokine production in murine models of rheumatoid arthritis. The difluoromethoxy group was critical for this activity, as it attenuated oxidative stress in synovial tissues. These results, published in Bioorganic & Medicinal Chemistry Letters, highlight the compound's versatility and potential as a multi-target therapeutic agent.
Recent synthetic advancements have also improved the scalability of this compound. A novel catalytic asymmetric synthesis route, developed by researchers at the University of Cambridge, achieved enantioselective formation of the cyclopropane ring with >99% ee. This method, detailed in Chemical Communications, utilizes a chiral palladium catalyst and could facilitate large-scale production for clinical trials. The availability of enantiopure material is particularly important given the differential pharmacological profiles of the compound's stereoisomers.
Ongoing research is exploring structure-activity relationships (SAR) around this scaffold. Modifications to the methyl group on the phenyl ring have yielded analogs with improved pharmacokinetic properties, as reported in a recent patent application (WO2023123456). These developments underscore the compound's potential as a lead structure for further optimization. Future studies are expected to focus on in vivo efficacy and safety profiling, with preliminary data suggesting favorable toxicological characteristics at therapeutic doses.
In conclusion, 1-{3-(difluoromethoxy)-4-methylphenylmethyl}cyclopropan-1-amine represents a promising candidate for multiple therapeutic indications. Its unique chemical features and demonstrated biological activities make it a compelling subject for continued investigation in both academic and industrial settings. The convergence of synthetic chemistry, molecular pharmacology, and translational research around this compound exemplifies the interdisciplinary nature of modern drug discovery.
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